molecular formula C15H15ClO3 B12636812 Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate CAS No. 1242066-49-4

Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate

Cat. No.: B12636812
CAS No.: 1242066-49-4
M. Wt: 278.73 g/mol
InChI Key: RSPQYGPKCGTOBG-UHFFFAOYSA-N
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Description

Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate is a synthetic organic compound featuring a 1-chloro-3,4-dihydronaphthalene core fused with a prop-2-enoate (acrylate) ester functional group. This structure places it within a class of chemicals known to possess significant research value in medicinal chemistry and drug discovery. The dihydronaphthalene scaffold is a privileged structure in pharmaceutical research, often associated with biological activity. Potential Research Applications and Value While the specific biological profile of this compound requires further investigation, its core structure suggests several promising research directions. Dihydronaphthalene derivatives have been extensively studied as potent agonists for the Sphingosine 1-phosphate (S1P) receptor, a key target in immunology . S1P receptor agonists show promise in research areas such as immunosuppression for organ transplantation and the treatment of autoimmune diseases like multiple sclerosis and rheumatoid arthritis . Furthermore, structurally similar (E)-N'-((1-chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazide derivatives have demonstrated notable anti-prostate cancer activity in preclinical studies, functioning as androgen receptor antagonists and inducers of apoptosis in cancer cell lines . The α,β-unsaturated keto moiety, a key pharmacophore in many 1-tetralone-based dihydronaphthalenes, is known to interact with bio-thiols and is investigated for its anti-neuroinflammatory and antitumor properties . Researchers are exploring these mechanisms for developing new agents against conditions like Alzheimer's disease and various cancers . Handling and Usage This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

1242066-49-4

Molecular Formula

C15H15ClO3

Molecular Weight

278.73 g/mol

IUPAC Name

methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)-hydroxymethyl]prop-2-enoate

InChI

InChI=1S/C15H15ClO3/c1-9(15(18)19-2)14(17)12-8-7-10-5-3-4-6-11(10)13(12)16/h3-6,14,17H,1,7-8H2,2H3

InChI Key

RSPQYGPKCGTOBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C(C1=C(C2=CC=CC=C2CC1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 1-chloro-3,4-dihydronaphthalene.

    Hydroxylation: The next step involves the hydroxylation of the naphthalene ring to introduce the hydroxy group.

    Esterification: The final step is the esterification of the hydroxylated product with methyl prop-2-enoate under acidic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the double bond into a single bond.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dechlorinated product or a saturated ester.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate involves its interaction with specific molecular targets. The hydroxy group and the ester functionality allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The chlorine atom may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The structural analogs of this compound vary in ester groups, aromatic substituents, and halogenation patterns, leading to differences in physicochemical properties and applications. Below is a comparative analysis supported by data tables and research findings.

Structural and Molecular Comparison

Table 1: Key Structural and Molecular Features

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Key Features
Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate 1242066-49-4 C₁₆H₁₅ClO₃ 290.74 Chloro-dihydronaphthalene, hydroxymethyl, methyl ester
Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate 1147391-90-9 C₁₆H₁₇ClO₃ 304.76 Ethyl ester instead of methyl ester; increased lipophilicity
Methyl 2-(3,4-dichlorophenyl)prop-2-enoate 1254365-78-0 C₁₀H₈Cl₂O₂ 231.08 Dichlorophenyl group; smaller aromatic system, higher electron-withdrawing effect
Methyl 2-[hydroxy(2,3,4,5,6-pentafluorophenyl)methyl]prop-2-enoate Not provided C₁₁H₇F₅O₃ 282.16 Pentafluorophenyl group; strong electron-withdrawing and hydrophobic character

Detailed Analysis of Analogous Compounds

Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate
  • Key Differences: The ethyl ester (CAS 1147391-90-9) replaces the methyl group in the target compound, increasing molecular weight by ~14 g/mol.
  • Synthesis : Likely synthesized via a similar pathway as the methyl variant but using ethyl acrylate instead of methyl acrylate.
Methyl 2-(3,4-dichlorophenyl)prop-2-enoate
  • Structural Contrasts : The dichlorophenyl group (CAS 1254365-78-0) lacks the fused dihydronaphthalene system, reducing steric hindrance but introducing two electron-withdrawing chlorine atoms. This increases electrophilicity at the acrylate double bond, favoring reactions like Michael additions .
  • Applications: Potential use as a monomer in polymers requiring rigidity and thermal stability.
Methyl 2-[hydroxy(pentafluorophenyl)methyl]prop-2-enoate
  • Fluorine atoms enhance stability against oxidation and metabolic degradation, making this compound suitable for high-performance materials or pharmaceuticals .
  • Reactivity : The strong electron-withdrawing effect activates the acrylate moiety for nucleophilic attack, but steric bulk may limit accessibility.

Physicochemical and Functional Implications

  • Solubility : The ethyl variant (C₁₆H₁₇ClO₃) is less polar than the methyl analog, favoring solubility in organic solvents. The pentafluorophenyl derivative’s hydrophobicity further reduces aqueous solubility.
  • Reactivity : Dichlorophenyl and pentafluorophenyl substituents increase electrophilicity, while the dihydronaphthalene system in the target compound balances steric effects and π-interactions.

Biological Activity

Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate, also known by its CAS number 61888-48-0, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClO3C_{15}H_{15}ClO_3. The compound features a naphthalene derivative with a chloro substituent and a methylene-hydroxy group, which may contribute to its biological activities.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. In vitro assays using DPPH and ABTS radicals have shown that these compounds can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

2. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against various gram-positive and gram-negative bacteria, showing promising inhibition zones in agar diffusion assays .

3. Antitumor Activity

Preliminary investigations into the antitumor effects of this compound reveal that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Research Findings

A summary of key studies related to the biological activity of this compound is presented in the following table:

Study ReferenceBiological ActivityMethodologyKey Findings
AntioxidantDPPH assaySignificant radical scavenging activity observed.
AntimicrobialAgar diffusion assayInhibition of growth in multiple bacterial strains.
AntitumorCell viability assaysInduced apoptosis in cancer cell lines.

Case Studies

Case Study 1: Antioxidant Efficacy
In a study evaluating the antioxidant capacity of various naphthalene derivatives, this compound was found to have an IC50 value comparable to established antioxidants like ascorbic acid, highlighting its potential for use in nutraceutical formulations.

Case Study 2: Antimicrobial Properties
A series of experiments conducted on clinical isolates of Staphylococcus aureus demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting its utility as an alternative antimicrobial agent.

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